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Compound of Interest

Compound Name: Apilimod Mesylate

Cat. No.: B1663033

Introduction

Apilimod Mesylate is a potent and selective small molecule inhibitor of the phosphoinositide
kinase, FYVE-type zinc finger containing (PIKfyve).[1][2] Initially developed for autoimmune
diseases, its uniqgue mechanism of action has garnered significant interest in the field of
neurodegenerative disease research, particularly for conditions characterized by defects in
endolysosomal trafficking and autophagy.[1][3] This document provides detailed application
notes and experimental protocols for the use of Apilimod Mesylate in relevant research
models.

Apilimod's primary molecular target is PIKfyve, a lipid kinase responsible for phosphorylating
phosphatidylinositol-3-phosphate (PI1(3)P) to generate phosphatidylinositol-3,5-bisphosphate
(P1(3,5)P2).[1][4] Inhibition of PIKfyve by Apilimod leads to a decrease in PI(3,5)P2 levels and a
subsequent accumulation of its precursor, PI(3)P.[2][4] This modulation of phosphoinositide
levels has profound effects on intracellular membrane trafficking, particularly within the
endosome-lysosome pathway, which is often dysregulated in neurodegenerative disorders.

Mechanism of Action in Neurodegeneration

A key mechanism through which Apilimod exerts its neuroprotective effects is by promoting the
activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and
autophagy.[5][6] Apilimod treatment leads to the dephosphorylation and subsequent nuclear
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translocation of TFEB, a process that appears to be independent of mMTOR and calcineurin
signaling pathways.[5][7] Once in the nucleus, TFEB activates the transcription of a network of
genes involved in lysosome function and autophagy, thereby enhancing the cell's capacity to

clear aggregated proteins and damaged organelles, a common pathological hallmark of many
neurodegenerative diseases.[5][6][8]
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Caption: Apilimod's mechanism of action via PIKfyve inhibition and TFEB activation.
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Application in C90RF72 Amyotrophic Lateral
Sclerosis (ALS) and Frontotemporal Dementia (FTD)
Models

The most extensive research on Apilimod in neurodegeneration has focused on models of ALS
and FTD caused by a hexanucleotide repeat expansion in the C9ORF72 gene. This mutation
leads to disease through both a loss-of-function mechanism (reduced COORF72 protein) and a
gain-of-function mechanism (production of toxic dipeptide repeat proteins, DPRSs).[9][10]
Apilimod has demonstrated the ability to rescue pathological features associated with both
mechanisms.[9][10]

1. Rescue of Loss-of-Function Phenotypes: Reduced COORF72 levels disrupt endosomal
trafficking and lead to an increase in glutamate receptor levels on neurons, heightening their
susceptibility to excitotoxicity.[3][9][11]

» Restoration of Endolysosomal Compartments: Apilimod treatment in C9orf72 deficient
mouse models increases the number of early endosomes and lysosomes in neurons and
astrocytes.[3][9]

e Reduction of Excitotoxicity: By modulating endosomal trafficking, Apilimod lowers the levels
of glutamate receptors in the hippocampus of C9orf72 deficient mice, thereby protecting
against NMDA-induced neurodegeneration.[9]

2. Mitigation of Gain-of-Function Toxicity: The C9ORF72 repeat expansion leads to the non-
canonical translation of toxic DPRs.

e Reduction of Dipeptide Repeat Proteins (DPRs): Apilimod treatment has been shown to
decrease the levels of DPRs derived from both sense and antisense transcripts of the
expanded COORF72 gene in hippocampal neurons.[3][9][10] This effect is likely mediated by
the enhanced clearance of these toxic proteins through the activated autophagy-lysosome
pathway.
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Caption: Apilimod's dual rescue of COORF72 loss- and gain-of-function pathologies.

Quantitative Data Summary
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Parameter Valuel/Observation Research Model Reference
In Vitro Activity
PIKfyve Kinase IC50 14 nM In vitro kinase assay [2]

iMN Survival

Dose-dependent
improvement in
] Induced Motor
survival of COORF72 ) [12]
] Neurons (iMNs)
ALS/FTD patient-

derived motor neurons

In Vivo Efficacy

Hippocampal Injection

0.3 pLof 0.5, 3, or 20 C9orf72+/- and -/-

uM mice

[3]

Effect on Endosomes

Increased number of
EEA1+ vesicles in )

C9orf72+/- mice [9]
neurons and

astrocytes

Effect on Lysosomes

Increased number of
LAMP1+ vesicles in C9orf72-/- mice [11]

hippocampal neurons

Effect on DPRs

Decreased levels of
) ) C9orf72 HRE mouse
dipeptide repeat [9][10]
) model
proteins

Motor Function

Increased motor
function in larvae Drosophila model [12]

expressing poly(GR)

Clinical Trial Data

Study Population

Participants with o )
Phase 2a Clinical Trial
C9orf72 repeat [13][14]
_ (NCT05163886)
expansions

PIKfyve Inhibition

>2.5-fold increase in
plasma sGPNMB C9orf72 ALS Patients [13][15]

(biomarker)
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73% reduction in
CNS Target Cerebrospinal Fluid
Engagement (CSF) poly(GP)

protein levels

C9orf72 ALS Patients [13][15]

Measurable in CSF at ]
CNS Penetrance C9orf72 ALS Patients [13][15]
1.63 ng/mL

Experimental Protocols
Protocol 1: In Vitro Treatment and Survival Assay of
Patient-Derived Motor Neurons

This protocol is adapted from studies assessing the neuroprotective effects of Apilimod on
induced motor neurons (iIMNs) derived from C9ORF72 ALS patients.[12]

Materials:

e C90ORF72 ALS patient-derived and healthy control iMNs

e Neuronal culture medium

o Apilimod Mesylate (stock solution in DMSO)

¢ DMSO (vehicle control)

o Multi-well culture plates (96-well, black, clear bottom for imaging)
e Automated longitudinal microscope for live-cell imaging

e Cell viability stain (e.g., Calcein-AM/Ethidium Homodimer-1)
Procedure:

o Cell Plating: Plate iMNs at a desired density (e.g., 2,000 cells/well) in a 96-well plate and
allow them to mature for at least 14 days in culture medium.
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Induction of Stress: To assess neuroprotective effects, induce cellular stress by withdrawing
neurotrophic factors from the culture medium.

Compound Preparation: Prepare serial dilutions of Apilimod Mesylate in fresh, neurotrophic
factor-free medium. Final concentrations may range from 10 nM to 1 uM. Prepare a vehicle
control with an equivalent concentration of DMSO.

Treatment: Carefully replace the old medium with the medium containing the different
concentrations of Apilimod or vehicle control.

Longitudinal Imaging: Place the plate in an automated live-cell imaging system equipped
with an environmental chamber (37°C, 5% CO2).

Data Acquisition: Acquire phase-contrast images of each well every 24 hours for a period of
7-10 days to monitor neuronal survival.

Survival Analysis: At the end of the experiment, perform a final viability stain. Quantify the
number of surviving neurons (e.g., Calcein-AM positive, EthD-1 negative) at each time point
for each condition.

Data Analysis: Plot survival curves for each treatment group. Calculate hazard ratios to
compare the likelihood of neuron death between Apilimod-treated and vehicle-treated
groups.

Protocol 2: In Vivo Administration and
Immunohistochemical Analysis in C9orf72 Mouse
Models

This protocol describes the direct hippocampal injection of Apilimod and subsequent tissue
analysis, based on methodologies used in C9orf72 mouse studies.[3][9]

Materials:
o C90rf72 heterozygous (+/-) or knockout (-/-) mice and wild-type littermate controls.

e Apilimod Mesylate
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» Sterile Phosphate-Buffered Saline (PBS)
 Stereotaxic surgery apparatus

e Hamilton syringe

e 4% Paraformaldehyde (PFA) in PBS

e Sucrose solutions (15% and 30% in PBS)

e Optimal Cutting Temperature (OCT) compound
e Cryostat

o Primary antibodies: anti-EEAL (for early endosomes), anti-LAMP1 (for lysosomes), anti-NR1
(for NMDA receptors).

o Fluorescently-labeled secondary antibodies
e DAPI (for nuclear counterstain)

e Fluorescence microscope

Click to download full resolution via product page

Caption: Workflow for in vivo Apilimod administration and analysis in mouse models.

Procedure:
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Apilimod Preparation: Dissolve Apilimod Mesylate in sterile PBS to achieve final
concentrations of 0.5, 3, or 20 uM.

Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame.

Injection: Using a Hamilton syringe, slowly inject 0.3 pL of the Apilimod solution or PBS
(vehicle) directly into the hippocampus at predetermined coordinates.

Post-operative Care: Allow the animal to recover according to approved institutional
protocols.

Tissue Collection: After a set time point (e.g., 24 or 48 hours), deeply anesthetize the mouse
and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

Brain Processing: Dissect the brain and post-fix in 4% PFA overnight at 4°C. Cryoprotect the
brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.

Sectioning: Embed the brain in OCT compound, freeze, and cut coronal sections (e.g., 30
pm thick) using a cryostat.

Immunohistochemistry: a. Mount sections on slides and perform antigen retrieval if
necessary. b. Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with
0.3% Triton X-100) for 1 hour. c. Incubate with primary antibodies (e.g., anti-EEA1, anti-
LAMP1) diluted in blocking buffer overnight at 4°C. d. Wash sections with PBS and incubate
with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
e. Counterstain with DAPI. f. Mount with an anti-fade mounting medium.

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope.
Quantify the number and intensity of fluorescent puncta (representing endosomes or
lysosomes) per cell in the hippocampus using image analysis software like ImageJ.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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